molecular formula C18H17N3O3S B2406254 methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448122-03-9

methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2406254
CAS No.: 1448122-03-9
M. Wt: 355.41
InChI Key: YPVDUBCEJVULGC-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that finds relevance in various fields of science and industry due to its unique structural features. This compound features a pyrazole ring attached to a thiophene group and further linked to a benzoate ester, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple reaction steps:

  • Pyrazole Formation: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3-(thiophen-2-yl)hydrazine with ethyl acetoacetate under acidic or basic conditions.

  • Carbamoylation: : Next, the pyrazole compound undergoes carbamoylation. This involves the reaction of the pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the carbamoyl derivative.

  • Benzoate Ester Formation: : The final step involves esterification. This carbamoyl derivative is then reacted with methyl 4-carboxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate undergoes several types of chemical reactions, including:

  • Oxidation: : It can undergo oxidation reactions at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The compound can be reduced at the pyrazole ring to form hydropyrazole derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Substitution reactions might involve reagents like halogens, organolithium compounds, or Grignard reagents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Hydropyrazoles.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

  • Biology: : It can serve as a probe or inhibitor in enzymatic studies due to its interaction with specific biological targets.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific pathways involved in diseases.

  • Industry: : Utilized in material science for the development of new materials with desirable properties.

Comparison with Similar Compounds

Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can be compared with other compounds like:

  • Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: : Lacks the thiophene ring, leading to different chemical and biological properties.

  • Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)carbamoyl)benzoate: : The presence of a methyl group instead of an ethyl group results in variations in reactivity and application.

  • 4-((2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid: : The absence of the methyl ester group alters its solubility and reactivity.

Each of these compounds showcases distinct features that can be advantageous or limiting depending on the intended application.

Hope this gives you a comprehensive view of this compound!

Properties

IUPAC Name

methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVDUBCEJVULGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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